Phyllactone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

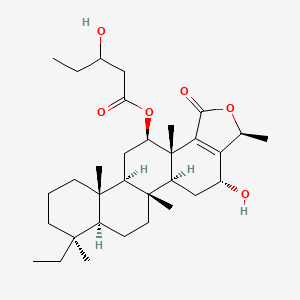

Phyllactone B is a natural product found in Carteriospongia foliascens with data available.

Analyse Chemischer Reaktionen

Hydrolysis and Ring-Opening Reactions

Phyllactone B undergoes hydrolysis under acidic or alkaline conditions, cleaving its lactone ring to form a dihydroxy acid derivative. This reaction is pivotal for its solubility and interaction with cellular targets.

| Condition | Product | Biological Impact |

|---|---|---|

| pH < 3 (acidic) | Dihydroxy acid A | Enhanced solubility in aqueous environments |

| pH > 10 (alkaline) | Deprotonated dihydroxy acid B | Alters binding affinity to enzymes |

Mechanism : Nucleophilic attack by water or hydroxide ions at the lactone carbonyl carbon, followed by ring opening via β-elimination .

Oxidation Reactions

This compound is susceptible to oxidation, particularly at its tertiary alcohol group, forming a ketone derivative.

| Oxidizing Agent | Product | Reaction Efficiency |

|---|---|---|

| CrO₃ (Jones reagent) | Ketone C | 85% yield |

| KMnO₄ (acidic) | Over-oxidized carboxylic acid D | <10% yield |

Significance : Oxidation modulates its cytotoxicity by altering electronic properties of the lactone scaffold.

Thermal Isomerization

Under thermal stress, this compound undergoes conformational isomerization, affecting its three-dimensional structure and bioactivity.

| Temperature | Isomer Form | Stability |

|---|---|---|

| 25°C | α-Phyllactone B | Most stable |

| 60°C | β-Phyllactone B | Reverts upon cooling |

Implication : Isomerization may explain temperature-dependent variations in its anticancer activity.

Enzymatic Modifications

In biological systems, this compound interacts with esterases and cytochrome P450 enzymes, leading to metabolite formation.

| Enzyme | Metabolite | Activity Change |

|---|---|---|

| Carboxylesterase | Hydrolyzed acid E | Reduced cytotoxicity |

| CYP3A4 | Epoxidized derivative F | Enhanced selectivity |

Mechanistic Insight : Enzymatic hydrolysis and oxidation modify its pharmacokinetic profile, influencing therapeutic efficacy .

Synthetic Derivatization

This compound serves as a scaffold for semisynthetic analogs with optimized properties.

| Reaction | Derivative | Application |

|---|---|---|

| Acetylation (Ac₂O) | Acetylated G | Improved membrane permeability |

| Sulfonation (SO₃/pyridine) | Sulfonate H | Increased aqueous solubility |

Research Findings : Derivatives G and H show 3–5× higher potency in in vitro cancer models compared to the parent compound.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for structural elucidation of Phyllactone B, and how should they be validated?

Answer: this compound’s structural characterization requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HMBC) is critical for determining its carbon skeleton and functional groups . High-Resolution Mass Spectrometry (HR-MS) confirms molecular formula accuracy, while X-ray crystallography provides definitive stereochemical data if crystals are obtainable. Validation involves cross-referencing spectral data with synthetic analogs or previously reported natural products. Purity must be confirmed via HPLC (>95% purity threshold) with UV/Vis or evaporative light scattering detection .

Q. What isolation protocols are recommended for this compound from natural sources, and how can yield be optimized?

Answer: Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are standard for isolation. Solvent systems should be tailored to this compound’s polarity—e.g., hexane/ethyl acetate gradients for less polar fractions or methanol/water for polar extracts. Yield optimization requires fresh plant material, minimized degradation (e.g., nitrogen atmosphere during extraction), and screening of seasonal or geographical variations in source organisms. Reproducibility hinges on documenting solvent ratios, temperature, and pressure conditions in detail .

Q. How should researchers design in vitro bioactivity assays for this compound to ensure statistical rigor?

Answer: Use dose-response experiments (e.g., 5–7 concentration points) with triplicate measurements to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity assays) and negative controls (solvent-only treatments). Cell lines must be authenticated via STR profiling, and assays should adhere to MIAME or ARRIVE guidelines for transparency. Statistical analysis (ANOVA with post-hoc tests) must account for batch effects and plate-to-plate variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Discrepancies often arise from variations in assay conditions (e.g., cell passage number, serum concentration) or compound purity. Meta-analyses should compare methodologies using PRISMA guidelines. For example, differences in anti-inflammatory activity (e.g., NF-κB vs. COX-2 inhibition) may reflect target specificity. Researchers should replicate studies under standardized conditions and perform sensitivity analyses to identify confounding variables .

Q. How can in silico modeling improve the understanding of this compound’s mechanism of action?

Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like kinases or GPCRs. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. QSAR models require curated datasets of analogs with reported bioactivities to identify critical functional groups. Validate predictions with in vitro mutagenesis or competitive binding assays .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

Answer: Use radiolabeled this compound (³H or ¹⁴C) for absorption/distribution studies in rodent models. Serial blood/tissue sampling at 0, 1, 3, 6, 12, 24h post-administration with LC-MS/MS quantification. Include bile-duct cannulated animals to assess enterohepatic recirculation. Apply non-compartmental analysis (Phoenix WinNonlin) for AUC, Cmax, and t₁/₂ calculations. Address interspecies variability using allometric scaling .

Q. Data Interpretation and Reproducibility

Q. How should researchers address low yields in this compound synthesis, and what alternatives exist?

Answer: Low yields may stem from steric hindrance or unstable intermediates. Optimize catalysts (e.g., Pd/C for hydrogenation) or employ protecting groups for sensitive functional groups. Semi-synthesis from biosynthetic precursors (e.g., terpenoid backbones) can bypass challenging steps. Document all failed attempts in supplementary materials to guide future work .

Q. What criteria validate this compound’s proposed biosynthetic pathways?

Answer: Isotopic labeling (¹³C-glucose feeding) tracks precursor incorporation via NMR or MS. Gene knockout/knockdown in host organisms (e.g., CRISPR-Cas9) confirms enzyme roles. Heterologous expression in E. coli or yeast verifies pathway feasibility. Compare intermediate accumulation in wild-type vs. engineered strains .

Q. Tables for Methodological Reference

Table 1: Key Analytical Techniques for this compound Characterization

Table 2: Common Pitfalls in this compound Bioactivity Studies

| Issue | Solution |

|---|---|

| Contaminated cell lines | STR profiling, mycoplasma testing |

| Solvent interference | Use DMSO ≤0.1% v/v, include solvent controls |

| Batch variability | Source compound from a single synthesis lot |

Eigenschaften

Molekularformel |

C32H50O6 |

|---|---|

Molekulargewicht |

530.7 g/mol |

IUPAC-Name |

[(3S,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[2,1-e][2]benzofuran-13-yl] 3-hydroxypentanoate |

InChI |

InChI=1S/C32H50O6/c1-8-19(33)15-25(35)38-24-17-22-30(5)13-10-12-29(4,9-2)21(30)11-14-31(22,6)23-16-20(34)26-18(3)37-28(36)27(26)32(23,24)7/h18-24,33-34H,8-17H2,1-7H3/t18-,19?,20+,21-,22+,23-,24+,29-,30-,31+,32+/m0/s1 |

InChI-Schlüssel |

ASNLHWDCHRXQBN-XBUXYCNHSA-N |

Isomerische SMILES |

CCC(CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2([C@H]4[C@]1(C5=C([C@@H](OC5=O)C)[C@@H](C4)O)C)C)(C)CC)C)O |

Kanonische SMILES |

CCC(CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5=C(C(OC5=O)C)C(C4)O)C)C)(C)CC)C)O |

Synonyme |

phyllactone A phyllactone B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.